molecular formula C18H18O4 B155610 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane CAS No. 63565-07-1

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No. B155610
CAS RN: 63565-07-1
M. Wt: 298.3 g/mol
InChI Key: QEIRIDQYHRTGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves multi-step reactions with various starting materials. For instance, the synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a compound with a similar structure, was achieved from resorcinol and 3-methylbut-2-enoic acid. The process included cyclization, Clemmensen reduction, and Fries' rearrangement, resulting in a 49.6% yield, which is considered suitable for industrial preparation due to the use of inexpensive raw materials, convenient operation, and high yield with low side reactions .

Molecular Structure Analysis

The molecular structure of compounds in the chroman family can be complex and diverse. For example, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, although not the same compound, provides insight into the molecular structure of related chromans. X-ray crystallographic analysis revealed that the compound crystallizes in the space group P21/a, with two molecules in the asymmetrical unit that are nearly identical in conformation. The study highlighted the importance of steric hindrance in determining the conformation of the hydroxyl groups and the overall molecular geometry .

Chemical Reactions Analysis

The chemical reactions involving chroman derivatives can be intricate and are often influenced by the specific substituents present on the chroman core. For instance, the synthesis of a novel heteroannulated chromone derivative involved a DBU-catalyzed condensation reaction, demonstrating the reactivity of the chromone moiety under basic conditions. The product was characterized using various spectroscopic techniques, indicating the importance of careful analysis in understanding the outcomes of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives can be elucidated through computational and experimental methods. Density Functional Theory (DFT) calculations, for example, can be used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of such compounds. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis can provide a comprehensive understanding of the physical and chemical properties. Experimental techniques, such as measuring electronic absorption spectra in different solvents, complement these computational studies and help in the assignment of observed bands .

Scientific Research Applications

Corrosion Inhibition

Research by Chafiq et al. (2020) explores the use of spirocyclopropane derivatives, related to the structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for protecting mild steel in HCl environments. These compounds have shown effective corrosion inhibition properties, primarily through physical and chemical adsorption processes. This work contributes to the field of green and environmentally friendly substances in chemistry and technology-related fields (Chafiq et al., 2020).

Synthetic Chemistry

Tsukayama (1977) and (1974) have conducted studies on the synthesis of Ripariochromene B and C using compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. These works provide insights into the synthetic pathways and methodologies involved in creating complex organic compounds (Tsukayama, 1977) (Tsukayama, 1974).

Material Science

Bhat and Venkataraman (1963) describe a novel method for synthesizing 2,2-dimethylchromanones, a category that includes 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Their research has implications for the development of new materials and chemical compounds (Bhat & Venkataraman, 1963).

Pharmacological Research

While your request excludes drug use and dosage, it's noteworthy that related compounds have been studied in pharmacology. Chen et al. (2008) explored benzoic acid derivatives and acetophenones in Melicope semecarpifolia, which include structures akin to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for their potential anti-inflammatory properties (Chen et al., 2008).

Safety And Hazards

While specific safety and hazard information for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not available in the search results, general safety measures for handling chemical substances apply. These include wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRIDQYHRTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.